7-Fluoro vs. 6-Fluoro Regioisomerism
The 7-fluoro substitution on the isoindolinone core generates a distinct electronic environment compared to the 6-fluoro regioisomer (CAS 2059940-50-8). The 7-fluoro isomer places the electronegative fluorine atom ortho to the carbonyl, which can influence the carbonyl's hydrogen-bond-accepting character and the acidity of the adjacent C–H bonds, whereas the 6-fluoro isomer positions fluorine meta to the carbonyl, leading to different resonance and inductive effects . These positional differences are critical because isoindolinone-based MAO-B inhibitors and MDM2-p53 inhibitors have demonstrated that fluorine placement directly impacts target potency and isoform selectivity [1][2].
| Evidence Dimension | Fluorine substitution position (7-fluoro vs. 6-fluoro) and computed molecular properties |
|---|---|
| Target Compound Data | 7-Fluoro isomer; Molecular Weight: 194.21 g/mol; Molecular Formula: C10H11FN2O |
| Comparator Or Baseline | 6-Fluoro isomer (CAS 2059940-50-8); XLogP3: 0.1; Topological Polar Surface Area (TPSA): 46.3 Ų; pKa: 8.95 ± 0.29 (predicted) [3] |
| Quantified Difference | Regioisomeric shift of fluorine from C6 to C7 alters local electronic distribution; direct head-to-head quantitative comparison data (potency, selectivity, DMPK) for this specific pair are not publicly available. The computational data serve as the best available baseline for differentiation. |
| Conditions | In silico predicted properties (XLogP3, TPSA, pKa) as reported by the Kuujia database for the 6-fluoro isomer [3]. |
Why This Matters
Procurement of the correct regioisomer ensures the intended electronic and steric profile is maintained, preventing SAR misassignment in programs where fluorine position is a critical determinant of target engagement.
- [1] Rodriguez-Sarmiento, R. M.; Thomas, A. W.; Wyler, R. 2,3-Dihydro-isoindol-1-one Derivatives with MAO-B Inhibiting Activity. PCT Int. Appl. WO 2004014856 A1, 2004. View Source
- [2] Hardcastle, I. R.; Liu, J.; Valeur, E.; Watson, A.; Ahmed, S. U.; Blackburn, T. J.; Bennaceur, K.; Clegg, W.; Drummond, C.; Endicott, J. A.; Golding, B. T.; Griffin, R. J.; Gruber, J.; Haggerty, K.; Harrington, R. W.; Hutton, C.; Kemp, S.; Lu, X.; McDonnell, J. M.; Newell, D. R.; Noble, M. E. M.; Payne, S. L.; Revill, C. H.; Riedinger, C.; Xu, Q.; Lunec, J. Isoindolinone Inhibitors of the MDM2-p53 Interaction. J. Med. Chem. 2011, 54, 1233–1243. View Source
- [3] Kuujia. 3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one. CAS 2059940-50-8. https://www.kuujia.com/cas-2059940-50-8.html (accessed 2026-05-01). View Source
